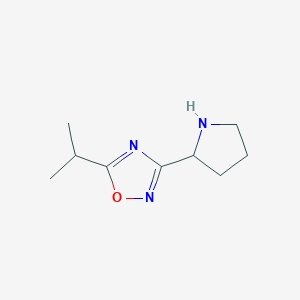
Methyl 2-(morpholin-2-yl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(morpholin-2-yl)acetate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It has a molecular weight of 195.65 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(morpholin-2-yl)acetate hydrochloride” is represented by the formula C7H14ClNO3 . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational properties are not available in the search results.Physical And Chemical Properties Analysis
“Methyl 2-(morpholin-2-yl)acetate hydrochloride” is a solid at room temperature . It has a molecular weight of 195.65 . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral properties are not available in the search results.Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including Methyl 2-(morpholin-2-yl)acetate hydrochloride, play a significant role in pharmaceutical research due to their broad spectrum of pharmacological activities. Morpholine, a key structural component, is present in various compounds with diverse pharmacological actions. This review highlights the chemical design and synthesis of morpholine derivatives, emphasizing their potential in developing novel therapeutic agents with potent pharmacophoric activities. The exploration of methodologies for synthesizing morpholine and pyran analogues reveals their importance in biochemical applications, underscoring the molecule's versatility and significance in medicinal chemistry (Asif & Imran, 2019).
Pharmaceutical Applications of Piperazine and Morpholine
Piperazine and morpholine nuclei are foundational elements in the synthesis of a broad array of pharmaceuticals. These compounds exhibit a wide spectrum of pharmaceutical applications, driven by the development of new synthetic methods for their derivatives. Current research trends in piperazine and morpholine analogues synthesis are instrumental in uncovering their pharmacophoric activities, highlighting the therapeutic potential of these structures in drug development (Mohammed et al., 2015).
Gene Function Inhibition with Morpholino Oligos
Morpholino oligos, including structures related to Methyl 2-(morpholin-2-yl)acetate hydrochloride, have emerged as effective tools for inhibiting gene function in various model organisms. This approach has facilitated the study of maternal and zygotic gene functions, offering a relatively simple and rapid method for gene function analysis. The use of morpholinos in developmental biology underscores their value in genetic studies and potential therapeutic applications (Heasman, 2002).
Environmental Applications: Regenerated Cellulose
Methyl 2-(morpholin-2-yl)acetate hydrochloride and related morpholine derivatives are utilized in the production of lyocell fiber, a type of regenerated cellulose manufactured using the N-methyl morpholine-N-oxide (NMMO) dissolution method. This environmentally friendly process highlights the application of morpholine derivatives in creating sustainable materials with unique properties, offering an eco-friendly alternative to conventional fibers (Zhang et al., 2018).
Propiedades
IUPAC Name |
methyl 2-morpholin-2-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTJOZNLGYVWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745239 | |
| Record name | Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(morpholin-2-yl)acetate hydrochloride | |
CAS RN |
1187932-65-5 | |
| Record name | Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(morpholin-2-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428149.png)



![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)


![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
